2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid

Description

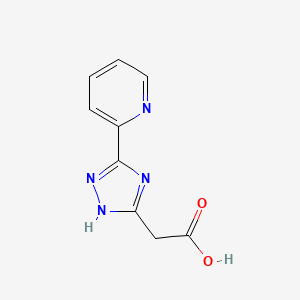

2-(3-(Pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a pyridin-2-yl group at the 3-position and an acetic acid moiety at the 5-position. This structure confers unique physicochemical and biological properties, making it a candidate for coordination chemistry and pharmaceutical applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c14-8(15)5-7-11-9(13-12-7)6-3-1-2-4-10-6/h1-4H,5H2,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTLWBITNHOPQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

Attachment of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

Formation of the Acetic Acid Moiety: The acetic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Ring

The compound is compared to analogs with modifications in the triazole substituents, including pyridinyl positional isomers, thiophene derivatives, and hydrazide variants. Key examples include:

Table 1: Structural and Physicochemical Comparisons

Physicochemical and Structural Insights

- Hydrogen Bonding: The thiophene analog (C₈H₇N₃O₂S) has two hydrogen bond donors and five acceptors, contributing to its hydrophilic nature (XlogP = 0.8) . In contrast, the pyridin-2-yl and pyridin-3-yl acetic acid derivatives share identical molecular weights (204.19) but differ in spatial arrangement, affecting metal-binding selectivity .

Biological Activity

2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural properties, and various biological activities, including antimicrobial, anticancer, and enzyme inhibition effects.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole precursors under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacteria and fungi. For example:

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 20 | 8 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving various cancer cell lines, such as breast and colon cancer cells, it demonstrated notable antiproliferative effects. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.4 | Induction of apoptosis via ROS generation |

| HT-29 (Colon) | 7.8 | Cell cycle arrest at G2/M phase |

The mechanism underlying these effects appears to involve the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Notably, it has been shown to inhibit dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis. The inhibition kinetics are illustrated below:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| Dihydrofolate Reductase | 12.5 | Competitive |

This inhibition suggests potential applications in cancer therapy by disrupting nucleotide synthesis in rapidly dividing cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on hospital-acquired infections showed that formulations containing this compound significantly reduced bacterial load in infected wounds compared to standard treatments.

- Case Study on Cancer Treatment : Clinical trials assessing the efficacy of this compound in combination with established chemotherapeutics revealed enhanced anticancer activity, particularly in resistant cancer types.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl)acetic acid, and what key intermediates are involved?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting pyridine-2-carboxylic acid hydrazide with substituted acetic acid derivatives under microwave or reflux conditions. For example, hydrazine hydrate can be used to convert esters (e.g., isopropyl 2-((3-(heteroaryl)-1H-1,2,4-triazol-5-yl)thio)acetate) into hydrazide intermediates, followed by cyclization . Propan-2-ol is often employed as a solvent, with reflux times of 3–4 hours to optimize yield and purity .

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for refinement, particularly for small molecules. For example, the crystal structure of a manganese(II) complex containing this ligand was resolved using SHELXL-2018/3, confirming bond angles and coordination geometry . Hydrogen-bonding networks and π-π stacking interactions are critical for validating supramolecular packing .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Superoxide scavenging : Measured via nitroblue tetrazolium (NBT) reduction inhibition .

- Anti-inflammatory activity : Carrageenan-induced rat paw edema or reverse passive Arthus reaction models .

- Actoprotective effects : Assessed using forced swimming tests in rodents, with fatigue parameters quantified via lactate dehydrogenase (LDH) and creatine kinase (CK) levels .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up production?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving yield .

- Recrystallization : Propan-2-ol or ethanol recrystallization enhances purity (>98%) .

- Chromatographic techniques : Preparative HPLC or column chromatography resolves regioisomeric byproducts common in triazole syntheses .

Q. What structure-activity relationship (SAR) trends are observed when modifying substituents on the triazole or pyridine rings?

- Methodological Answer :

- Cation effects : Potassium salts exhibit higher actoprotective activity than sodium analogs (e.g., 6.32% increase in endurance vs. riboxin) .

- Substituent polarity : Hydrophobic groups (e.g., 4-chlorobenzylidene) maintain activity, while electron-withdrawing groups (e.g., nitro) reduce efficacy due to altered bioavailability .

- Heteroatom substitution : Replacing pyridine with thiophene decreases bioactivity, highlighting the importance of nitrogen coordination .

Q. How can computational modeling guide the design of derivatives with enhanced properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize redox activity .

- Molecular docking : Screens binding affinity to targets like cyclooxygenase-2 (COX-2) or NADPH oxidase .

- Retrosynthetic tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes for novel analogs .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer :

- Twinned crystals : Use SHELXD for dual-space structure solution and TWINLAW for matrix refinement .

- Disorder in the acetic acid moiety : Apply restraints (DFIX, ISOR) during SHELXL refinement to stabilize thermal parameters .

- High-resolution data : Leverage synchrotron sources (λ = 0.7–1.0 Å) to resolve weak diffraction from flexible side chains .

Contradictory Data Analysis

Q. How can discrepancies in biological activity data between in vitro and in vivo studies be reconciled?

- Methodological Answer :

- Bioavailability issues : Poor solubility or rapid metabolism may explain reduced in vivo efficacy despite in vitro superoxide scavenging .

- Species-specific responses : Rodent vs. human metabolic pathways (e.g., cytochrome P450 isoforms) require cross-validation using humanized models .

- Dosage optimization : Pharmacokinetic studies (e.g., LC-MS/MS plasma profiling) identify therapeutic windows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.